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Introduction
Regorafenib, a multi-kinase inhibitor, is an established therapeutic agent for the treatment of

various solid tumors. However, intrinsic and acquired resistance often limits its clinical efficacy.

Emerging evidence suggests that the ubiquitin-specific protease 28 (USP28) plays a crucial

role in tumorigenesis and the development of therapeutic resistance. USP28 stabilizes several

oncoproteins, most notably the transcription factor c-Myc, which is a key driver of cell

proliferation, growth, and survival in many cancers.[1][2][3] The small molecule inhibitor,

Usp28-IN-2, has been shown to selectively inhibit USP28, leading to the degradation of c-Myc

and subsequent anti-tumor effects.[4]

Recent preclinical findings indicate that Usp28-IN-2 can enhance the sensitivity of colorectal

cancer cells to Regorafenib, suggesting a synergistic therapeutic potential for this combination.

[4] This document provides detailed application notes and protocols for investigating the

combination of Usp28-IN-2 and Regorafenib in a preclinical setting.

Rationale for Combination Therapy
The primary rationale for combining Usp28-IN-2 with Regorafenib is to overcome Regorafenib

resistance and enhance its anti-tumor activity.
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Targeting a Key Resistance Pathway: Elevated c-Myc levels are associated with resistance

to various cancer therapies.[5][6][7] By inhibiting USP28 with Usp28-IN-2, c-Myc is

destabilized and degraded, potentially resensitizing resistant cancer cells to Regorafenib.[1]

[2][4]

Synergistic Anti-Tumor Effects: Regorafenib inhibits multiple kinases involved in

angiogenesis, oncogenesis, and the tumor microenvironment.[8] Concurrently, Usp28-IN-2
induces apoptosis and inhibits cell proliferation by downregulating c-Myc.[4] The combination

of these two agents is hypothesized to lead to a more potent and durable anti-tumor

response.

Signaling Pathway Overview
The combination of Usp28-IN-2 and Regorafenib targets two distinct but interconnected

signaling pathways crucial for cancer cell survival and proliferation.
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Figure 1: Simplified signaling pathways of Usp28-IN-2 and Regorafenib.
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Data Presentation
Table 1: In Vitro Cytotoxicity Data (Hypothetical)

Cell Line Treatment IC50 (µM)
Combination Index
(CI) at ED50

HCT116 (CRC) Usp28-IN-2 0.3[4] -

Regorafenib 5.2 -

Usp28-IN-2 +

Regorafenib
- 0.6 (Synergism)

SW480 (CRC) Usp28-IN-2 0.5 -

Regorafenib 8.1 -

Usp28-IN-2 +

Regorafenib
- 0.5 (Synergism)

Regorafenib-Resistant

HCT116
Usp28-IN-2 0.4 -

Regorafenib >20 -

Usp28-IN-2 +

Regorafenib
-

0.4 (Strong

Synergism)

Note: The CI values are hypothetical and should be determined experimentally. A CI < 1

indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Table 2: In Vivo Tumor Growth Inhibition (Hypothetical
Data from a Xenograft Model)
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Treatment Group
Tumor Volume (mm³) at
Day 21 (Mean ± SD)

Tumor Growth Inhibition
(%)

Vehicle Control 1500 ± 250 0

Usp28-IN-2 (20 mg/kg) 1050 ± 180 30

Regorafenib (10 mg/kg) 900 ± 200 40

Usp28-IN-2 (20 mg/kg) +

Regorafenib (10 mg/kg)
300 ± 90 80

Experimental Protocols
Cell Viability and Synergy Analysis
This protocol is designed to assess the cytotoxic effects of Usp28-IN-2 and Regorafenib, alone

and in combination, and to quantify their synergistic interaction.

Seed cancer cells in
96-well plates

Treat with serial dilutions of
Usp28-IN-2, Regorafenib,

and their combination
Incubate for 72 hours Perform Cell Viability Assay

(e.g., MTT, MTS, or WST-1) Measure absorbance
Calculate IC50 values and

Combination Index (CI)
using Chou-Talalay method

Click to download full resolution via product page

Figure 2: Workflow for cell viability and synergy analysis.

Materials:

Cancer cell lines (e.g., HCT116, SW480)

Usp28-IN-2 (powder)

Regorafenib (powder)

Dimethyl sulfoxide (DMSO)

Cell culture medium (e.g., DMEM, RPMI-1640)

Fetal Bovine Serum (FBS)
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Penicillin-Streptomycin

96-well cell culture plates

MTT, MTS, or WST-1 reagent

Solubilization solution (for MTT assay)

Microplate reader

CompuSyn software or similar for CI calculation

Protocol:

Cell Seeding:

Culture cancer cells to ~80% confluency.

Trypsinize and resuspend cells in fresh medium.

Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.

Incubate overnight at 37°C, 5% CO2.

Drug Preparation and Treatment:

Prepare stock solutions of Usp28-IN-2 and Regorafenib in DMSO.

Prepare serial dilutions of each drug and their combination in cell culture medium. For

combination studies, a constant ratio design is recommended for Chou-Talalay analysis.[9]

[10][11][12][13]

Remove the medium from the wells and add 100 µL of the drug-containing medium.

Include vehicle control (DMSO) wells.

Incubation:

Incubate the plate for 72 hours at 37°C, 5% CO2.
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Cell Viability Assay (MTT Example):

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

Incubate for 4 hours at 37°C.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Incubate overnight at 37°C.

Data Acquisition and Analysis:

Measure the absorbance at 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 values for each drug.

Use CompuSyn software to calculate the Combination Index (CI) to determine synergy,

additivity, or antagonism.[9][10][11][12][13]

Western Blot Analysis of c-Myc and Downstream
Effectors
This protocol is to confirm the mechanism of action of Usp28-IN-2 by assessing the levels of c-

Myc and related signaling proteins.
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Treat cells with Usp28-IN-2,
Regorafenib, or combination

Lyse cells and quantify
protein concentration

Separate proteins by
SDS-PAGE

Transfer proteins to a
PVDF membrane

Block membrane and incubate
with primary antibodies

(e.g., anti-c-Myc, anti-p-ERK,
anti-Actin)

Incubate with HRP-conjugated
secondary antibodies

Detect signal using ECL
and image the blot

Quantify band intensities
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Figure 3: Workflow for Western Blot analysis.

Materials:
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Treated cell lysates

RIPA buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-c-Myc, anti-p-ERK, anti-ERK, anti-Actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Protocol:

Cell Lysis:

Treat cells as described in the cell viability protocol.

Wash cells with ice-cold PBS and lyse with RIPA buffer.

Quantify protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature protein lysates and load equal amounts onto an SDS-PAGE gel.

Perform electrophoresis to separate proteins by size.

Transfer proteins to a PVDF membrane.

Immunoblotting:
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Block the membrane in blocking buffer for 1 hour at room temperature.

Incubate with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies

for 1 hour at room temperature.

Detection and Analysis:

Wash the membrane with TBST.

Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

Quantify band intensities and normalize to a loading control (e.g., Actin).

In Vivo Xenograft Tumor Model
This protocol outlines the procedure for evaluating the in vivo efficacy of the Usp28-IN-2 and

Regorafenib combination.

Subcutaneously inject
cancer cells into the
flanks of nude mice

Allow tumors to reach
~100-150 mm³

Randomize mice into
treatment groups (Vehicle,
Usp28-IN-2, Regorafenib,

Combination)

Administer treatments as per
schedule (e.g., daily oral gavage)

Measure tumor volume and
body weight regularly

At study endpoint, euthanize
mice and excise tumors

Analyze tumors (e.g., weight,
IHC for biomarkers)

Click to download full resolution via product page

Figure 4: Workflow for in vivo xenograft tumor model study.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Cancer cells

Matrigel (optional)

Usp28-IN-2 and Regorafenib for in vivo use

Vehicle solution
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Calipers

Surgical tools for tumor excision

Formalin and paraffin for tissue processing

Protocol:

Tumor Implantation:

Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS or a mixture with

Matrigel) into the flank of each mouse.[14][15]

Tumor Growth and Randomization:

Monitor tumor growth regularly using calipers.

When tumors reach an average volume of 100-150 mm³, randomize mice into treatment

groups.

Treatment Administration:

Prepare drug formulations in a suitable vehicle.

Administer treatments according to the planned schedule and route (e.g., oral gavage).

Monitoring and Data Collection:

Measure tumor volume and body weight 2-3 times per week.

Monitor for any signs of toxicity.

Study Endpoint and Tissue Collection:

Euthanize mice when tumors in the control group reach the maximum allowed size or at a

pre-determined endpoint.

Excise tumors, weigh them, and fix a portion in formalin for immunohistochemistry. Snap-

freeze the remaining tissue for other analyses.
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Immunohistochemistry (IHC) for Biomarker Analysis
This protocol is for the analysis of protein expression (e.g., c-Myc, Ki-67) in tumor tissues from

the in vivo study.

Protocol:

Tissue Processing and Sectioning:

Fix tumors in 10% neutral buffered formalin and embed in paraffin.[16][17][18][19]

Cut 4-5 µm sections and mount on slides.

Deparaffinization and Rehydration:

Deparaffinize sections in xylene and rehydrate through a graded series of ethanol.

Antigen Retrieval:

Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate

buffer.[16][18]

Immunostaining:

Block endogenous peroxidase activity.

Block non-specific binding sites.

Incubate with primary antibodies (e.g., anti-c-Myc, anti-Ki-67) overnight at 4°C.

Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.

Detection and Counterstaining:

Develop the signal using a DAB substrate.[16]

Counterstain with hematoxylin.

Imaging and Analysis:
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Dehydrate, clear, and mount the slides.

Capture images using a microscope and quantify the staining intensity and percentage of

positive cells.

Conclusion
The combination of Usp28-IN-2 and Regorafenib represents a promising therapeutic strategy

to enhance the anti-tumor efficacy of Regorafenib, particularly in resistant tumors. The

protocols outlined in this document provide a comprehensive framework for the preclinical

evaluation of this combination therapy, from in vitro synergy assessment to in vivo efficacy and

biomarker analysis. Rigorous execution of these experiments will be crucial in validating the

therapeutic potential of this novel combination and guiding its further development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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